Methyl 3-fluoro-5-(5-hydroxypyridin-3-yl)benzoate
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Overview
Description
Methyl 3-fluoro-5-(5-hydroxypyridin-3-yl)benzoate is an organic compound that features a benzoate ester functional group, a fluorine atom, and a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-5-(5-hydroxypyridin-3-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Diazotization and Fluorination: The amino group is converted to a diazonium salt, which is subsequently treated with a fluorinating agent like tetrafluoroboric acid to introduce the fluorine atom.
Coupling with Hydroxypyridine: The fluorinated intermediate is then coupled with 5-hydroxypyridine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-(5-hydroxypyridin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-5-(5-hydroxypyridin-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-5-(5-hydroxypyridin-3-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Methyl 3-fluoro-5-(5-hydroxypyridin-3-yl)benzoate is unique due to the presence of both a fluorine atom and a hydroxypyridine moiety, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-fluoro-5-(5-hydroxypyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)9-2-8(3-11(14)4-9)10-5-12(16)7-15-6-10/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKRKFGFCIKDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CN=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683093 |
Source
|
Record name | Methyl 3-fluoro-5-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-75-4 |
Source
|
Record name | Methyl 3-fluoro-5-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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